Vorapaxar-d5 Sulfate
Description
Molecular Structure and Isotopic Composition
Vorapaxar-d5 sulfate is a deuterated analog of vorapaxar sulfate, a selective protease-activated receptor 1 (PAR-1) antagonist. Its molecular formula is C29H35D5FN2O8S , with a molecular weight of 595.7 g/mol . The compound incorporates five deuterium atoms at specific positions, replacing hydrogen atoms in the parent molecule to enhance metabolic stability while retaining pharmacological activity . The sulfate moiety is critical for solubility and ionic interactions during analytical separations .
Table 1: Molecular identity of this compound versus non-deuterated vorapaxar sulfate
| Property | This compound | Vorapaxar Sulfate |
|---|---|---|
| Molecular Formula | C29H35D5FN2O8S | C29H35FN2O8S |
| Molecular Weight (g/mol) | 595.7 | 590.7 |
| CAS Number | 705260-08-8 | 705260-08-8 |
| Deuterium Positions | Five distinct H→D substitutions | N/A |
The isotopic labeling does not alter the core tricyclic himbacine-derived scaffold, which includes a fluorophenylpyridinylvinyl group and a carbamate-linked ethyl ester .
Spectroscopic Characterization (NMR, MS, IR)
Mass Spectrometry (MS):
this compound exhibits a characteristic mass transition at m/z 591.4 → 447.2 in UPLC-MS/MS analyses, distinct from the non-deuterated form (m/z 498.6 → 447.2) due to the +5 Da shift from deuterium incorporation . The parent ion ([M+H]+) at m/z 591.4 confirms isotopic purity, while fragmentation patterns align with cleavage at the carbamate bond and loss of the sulfate group .
Nuclear Magnetic Resonance (NMR):
1H NMR spectra reveal the absence of proton signals at deuterated positions, particularly in the methyl and ethyl groups of the carbamate side chain . 13C NMR confirms structural integrity, with chemical shifts for aromatic carbons (δ 110–160 ppm) and carbonyl groups (δ 170–175 ppm) consistent with the parent compound .
Infrared (IR) Spectroscopy:
Key IR absorptions include:
Comparative Structural Analysis with Non-Deuterated Vorapaxar
Deuteration introduces minimal structural changes but significantly impacts physicochemical properties:
Table 2: Structural and analytical comparisons
Deuteration preserves the PAR-1 antagonism mechanism but reduces oxidative metabolism rates, as demonstrated in pharmacokinetic studies using deuterated analogs . The sulfate salt form ensures consistent solubility across both variants, critical for in vitro assays .
Properties
Molecular Formula |
C₂₉H₃₀D₅FN₂O₈S |
|---|---|
Molecular Weight |
595.69 |
Synonyms |
N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-Fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]carbamic Acid Ethyl Ester-d5 Sulfate; Sch 530348-d5; |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
1. Cardiovascular Disease Prevention
Vorapaxar-d5 sulfate has been primarily studied for its role in preventing cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease. Key clinical trials include:
- TRA 2°P-TIMI 50 : This trial assessed vorapaxar's efficacy in reducing atherothrombotic events among patients with prior MI or peripheral artery disease. Results indicated a 20% reduction in the risk of primary endpoints (death from cardiovascular causes, MI, or stroke) among patients receiving vorapaxar compared to placebo .
- TRACER Trial : Focused on patients with non-ST-segment elevation acute coronary syndrome (NSTE ACS), this study found that while vorapaxar did not meet its primary endpoint, it significantly reduced cardiovascular death, MI, or stroke by 11% compared to placebo .
2. HIV-Related Thromboembolic Risk
A randomized double-blind placebo-controlled trial evaluated the safety and efficacy of vorapaxar in HIV-infected individuals on antiretroviral therapy who were at risk for thromboembolic events. The study found no significant impact on d-dimer levels or inflammatory markers, suggesting that while vorapaxar was safe and well-tolerated, it may not effectively address hypercoagulation in this population .
Case Studies
Several case studies have highlighted the potential benefits and risks associated with this compound:
- Post-Myocardial Infarction Patients : In patients who had experienced MI, the addition of vorapaxar to standard antiplatelet therapy (aspirin and clopidogrel) demonstrated significant reductions in recurrent ischemic events. However, there was an increased risk of bleeding complications, necessitating careful patient selection and monitoring .
- Surgical Patients : In patients undergoing coronary artery bypass grafting (CABG), vorapaxar showed promising results, with a 45% reduction in composite endpoints related to cardiovascular events. This suggests potential applications in surgical settings where thrombotic risks are elevated .
Safety Profile
The safety profile of this compound is critical to its application:
- Bleeding Risks : While effective in reducing thrombotic events, vorapaxar is associated with an increased risk of serious bleeding, including intracranial hemorrhage. In the TRA 2°P-TIMI 50 trial, rates of major bleeding were significantly higher among those receiving vorapaxar compared to placebo .
- Monitoring and Patient Selection : Due to the bleeding risks, careful monitoring during treatment is essential. Patients with a history of stroke or transient ischemic attack are generally excluded from treatment due to heightened risks .
Summary of Key Findings
| Application Area | Study/Trial | Key Findings |
|---|---|---|
| Cardiovascular Disease | TRA 2°P-TIMI 50 | 20% reduction in thrombotic events; increased bleeding risk |
| NSTE ACS | TRACER Trial | Significant reduction in CV death/MI/stroke; did not meet primary endpoint |
| HIV Patients | Randomized Trial | No significant impact on d-dimer or inflammatory markers; safe and well-tolerated |
Comparison with Similar Compounds
Comparison with Other Deuterated Internal Standards
Deuterated internal standards are critical in bioanalytical assays for minimizing matrix effects and improving reproducibility. Vorapaxar-d5 Sulfate shares functional similarities with compounds like Volinanserin-d4 Hydrochloride and Vamidothion-d6 , which are also deuterated standards used in LC-MS/MS . Key distinctions include:
| Parameter | This compound | Volinanserin-d4 Hydrochloride | Vamidothion-d6 |
|---|---|---|---|
| Primary Application | Quantification of Vorapaxar | Quantification of Volinanserin | Quantification of Vamidothion |
| Retention Time | 0.56 min (vs. 1.62 min parent) | Not reported | Not reported |
| Mass Transition (m/z) | 498.6 → 447.2 | Varies by compound | Varies by compound |
| Stability | >99% under refrigeration | Not reported | Not reported |
Key Findings :
Comparison with Sulfate-Containing Pharmaceuticals
Sulfate groups are common in pharmaceuticals for solubility or stability enhancement. This compound differs functionally from inorganic sulfates (e.g., magnesium sulfate) and other organic sulfates:
| Parameter | This compound | Magnesium Sulfate | Copper Sulfate |
|---|---|---|---|
| Primary Use | Analytical internal standard | Anesthesia, eclampsia management | Electroplating, agriculture |
| Solubility in Water | <0.1 mg/mL (insoluble) | 335 g/L (highly soluble) | 243 g/L (highly soluble) |
| Biological Role | PAR-1 antagonist (parent drug) | Magnesium supplementation | Fungicide, nutrient source |
| Toxicity Concerns | None reported | Hypermagnesemia at high doses | Environmental toxicity |
Key Findings :
- Unlike inorganic sulfates, this compound’s low water solubility necessitates DMSO for stock solutions .
Comparison with Antiplatelet Agents
While Vorapaxar-d5 itself lacks therapeutic activity, its parent drug, Vorapaxar Sulfate, is compared to other antiplatelet agents:
| Parameter | Vorapaxar Sulfate | Clopidogrel | Aspirin |
|---|---|---|---|
| Target | PAR-1 receptor | P2Y12 receptor | Cyclooxygenase-1 (COX-1) |
| Half-Life | 126–269 hours | 6–8 hours | 2–3 hours |
| Bleeding Risk | High (requires clinical monitoring) | Moderate | Low to moderate |
| Analytical Standard | This compound available | Clopidogrel-d4 used | Not typically deuterated |
Key Findings :
- Vorapaxar’s long half-life necessitates rigorous bleeding risk management, unlike clopidogrel or aspirin .
- The availability of this compound as a deuterated standard enhances analytical precision, a feature less common for older antiplatelet drugs .
Research Findings and Stability Data
- Stability : this compound exhibits <2% degradation under refrigeration (2–8°C) and ambient conditions, mirroring the parent drug’s resilience to thermal and photolytic stress .
- Filter Compatibility : Differences in recovery rates between Vorapaxar (0.21–0.50%) and Vorapaxar-d5 (0.52–0.99%) using nylon filters are negligible, ensuring reliable sample preparation .
- Degradation Products : Vorapaxar degrades significantly under oxidative (77.32% degradation) and hydrolytic conditions, while Vorapaxar-d5 remains stable, confirming its utility in tracking parent drug integrity .
Preparation Methods
Deuteration via Intermediate Synthesis
The most widely cited method involves modifying the reduction step in the Vorapaxar synthesis pathway. In the patented preparation of Vorapaxar intermediate III (Compound III), sodium borohydride (NaBH₄) reduces a ketone precursor (Compound II) to the corresponding alcohol. For Vorapaxar-d5, this step substitutes NaBH₄ with sodium borodeuteride (NaBD₄), introducing five deuterium atoms at the reduction site.
Key Reaction Conditions:
-
Deuterium Source: NaBD₄ (99.9% isotopic purity)
This method achieves >98% deuterium incorporation, as confirmed by mass spectrometry.
Post-Synthetic Isotopic Exchange
Alternative routes involve hydrogen-deuterium exchange under acidic or basic conditions. For example, treatment of Vorapaxar with D₂O in the presence of Pd/C catalysts facilitates deuterium substitution at labile hydrogen positions. However, this method is less favored due to incomplete exchange and side reactions.
Optimization of Critical Reaction Steps
Oxidation of Intermediate III to IV
The oxidation of Compound III to aldehyde Intermediate IV (Formula IV) is pivotal. The patent WO2016127874A1 details optimized conditions using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -70°C to -80°C.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Oxidizing Agent | Oxalyl chloride + DMSO |
| Temperature | -70°C to -80°C |
| Reaction Time | 30–60 minutes |
| Yield | 85–90% |
Post-treatment involves quenching with a base (e.g., 2,6-lutidine), extraction with dichloromethane, and recrystallization.
Wittig Reaction for Final Coupling
The Wittig reaction between Intermediate IV and phospholipid VI (Formula VI) forms the Vorapaxar core. Deuterated variants require stringent anhydrous conditions to prevent proton-deuterium exchange.
Reaction Setup:
The reaction achieves 70–75% yield, with purity >99% after column chromatography.
Characterization and Analytical Validation
Mass Spectrometric Analysis
UPLC-ESI-MS/MS is the gold standard for confirming deuterium incorporation. Key transitions include:
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) |
|---|---|---|
| Vorapaxar | 591.4 | 447.2 |
| Vorapaxar-d5 | 596.4 | 452.2 |
Correlation coefficients (r²) for calibration curves exceed 0.999.
Purity and Stability Assessment
This compound exhibits similar stability profiles to non-deuterated Vorapaxar:
Industrial-Scale Production Challenges
Cost and Isotopic Purity
Deuterated reagents (e.g., NaBD₄) increase raw material costs by ~30% compared to non-deuterated routes. Ensuring >99% isotopic purity requires multiple recrystallizations, reducing overall yield to 50–60%.
Regulatory Considerations
The FDA mandates rigorous documentation of deuterium positions and isotopic abundance. Batch-to-batch variability must remain below 2%.
Applications in Pharmacokinetic Studies
This compound’s primary use is as an internal standard in LC-MS/MS assays. Its deuterated structure minimizes matrix effects, enabling precise quantification of Vorapaxar in plasma at concentrations as low as 35.0 pg/mL.
Comparative Analysis with Related Compounds
| Compound | Target | Deuterium Sites | Key Advantage |
|---|---|---|---|
| Vorapaxar-d5 | PAR-1 | 5 | Enhanced metabolic stability |
| Apixaban | Factor Xa | None | Direct inhibition mechanism |
| Clopidogrel-d4 | P2Y12 receptor | 4 | Reduced prodrug activation |
Q & A
Q. What is the role of Vorapaxar-d5 Sulfate as an internal standard in LC-MS/MS analysis, and how does its structural similarity enhance quantification accuracy?
this compound is a deuterated isotopologue of Vorapaxar, designed to mimic the physicochemical properties of the parent compound while providing distinct mass spectral signatures. Its use as an internal standard (IS) minimizes variability caused by matrix effects, ionization efficiency fluctuations, and extraction inconsistencies. Structural homology ensures comparable retention times and ionization behavior, enabling precise normalization of analyte signals. For example, in method validation, this compound is spiked into samples at a fixed concentration (e.g., 50.00 pg/mL) to correct for recovery losses during sample preparation .
Q. How should this compound solutions be prepared and stored to ensure stability in pharmacokinetic studies?
Stock solutions of this compound (e.g., 1000.00 µg/mL) are typically diluted in mobile-phase-compatible solvents (e.g., 5 mM ammonium formate buffer:methanol:acetonitrile, 40:30:30 v/v). Stability studies indicate that refrigerated storage (2–8°C) preserves integrity for ≥48 hours, with ≤0.55% deviation in concentration under ambient or refrigerated conditions. Filter validation using nylon, PVDF, or PTFE membranes (0.45 µm) shows negligible interference (≤1.37% difference), ensuring compatibility with common filtration protocols .
Q. What key parameters must be validated when incorporating this compound into bioanalytical assays?
Method validation requires assessment of:
- Selectivity : Resolution between Vorapaxar and this compound peaks (e.g., retention times of 1.62 vs. 0.56 minutes under optimized conditions).
- Linearity : Calibration curves (e.g., 10–1000 pg/mL) with R² ≥0.99.
- Precision/Accuracy : Intra-/inter-day CV ≤15% and % nominal recovery within 85–115%.
- Stability : Bench-top, freeze-thaw, and long-term stability under storage conditions. These steps ensure compliance with ICH guidelines and reproducibility across laboratories .
Advanced Research Questions
Q. How are mass spectrometric parameters optimized for this compound to enhance sensitivity in high-throughput assays?
Optimization involves tuning fragmentor voltages, collision energies, and ion source conditions in positive-ion mode. For this compound, parent/product ion transitions (e.g., m/z 498.6→447.2) are selected to maximize signal-to-noise ratios. Critical parameters include:
Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?
Discrepancies in stability studies (e.g., ambient vs. refrigerated storage) require systematic re-evaluation of:
- Sample matrix : Plasma vs. buffer solutions may alter degradation kinetics.
- Analytical conditions : Column aging or mobile-phase pH shifts can affect retention behavior.
- Statistical thresholds : Acceptable % difference thresholds (e.g., ≤2% for IS stability) must align with regulatory guidelines. Cross-validation using orthogonal methods (e.g., NMR or HRMS) can confirm degradation pathways .
Q. What is the impact of deuterium isotope effects on the chromatographic separation of this compound from its non-deuterated counterpart?
Deuterium substitution reduces hydrogen-bonding capacity, marginally increasing hydrophobicity. This results in shorter retention times for this compound (0.56 min vs. 1.62 min for Vorapaxar) on C18 columns. However, isotopic separation is minimized using high-efficiency columns (e.g., Pursuit XRs-100Å) and isocratic elution, ensuring baseline resolution without compromising throughput .
Q. How can this compound facilitate the identification of degradation products in forced decomposition studies?
this compound serves as a stable isotopic tracer during stress testing (e.g., hydrolysis, oxidation). By comparing fragmentation patterns between Vorapaxar and its degradation products, researchers can pinpoint structural modifications (e.g., hydroxylation or cleavage). For example, UPLC-MS/MS analysis under alkaline conditions revealed a major degradation product (m/z 447.2→327.1), attributed to ester hydrolysis .
Q. What methodologies enable cross-study comparisons of this compound-based assays, particularly when conflicting sensitivity metrics are reported?
Harmonization requires:
- Standardized protocols : Adherence to ICH Q2(R1) for validation parameters.
- Reference materials : Use of certified this compound batches to control inter-lab variability.
- Data transparency : Reporting extraction recovery rates (e.g., 85–95%), matrix effects (e.g., ≤15% suppression), and ion source conditions. Meta-analyses should account for instrument-specific factors (e.g., triple quadrupole vs. Q-TOF systems) .
Methodological Best Practices
- Data Reporting : Include solution stability tables (e.g., % difference at 0/48 hours) and filter interference results to enhance reproducibility .
- Instrument Calibration : Regularly validate mass spectrometers using reference standards to maintain sensitivity thresholds .
- Ethical Compliance : Disclose funding sources and conflicts of interest per journal guidelines (e.g., International Journal of Lifescience and Pharma Research) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
